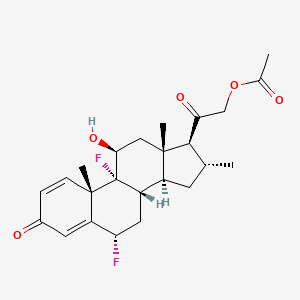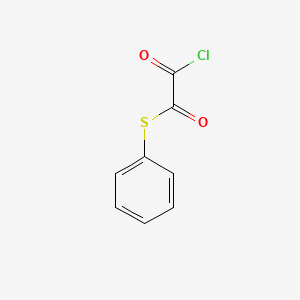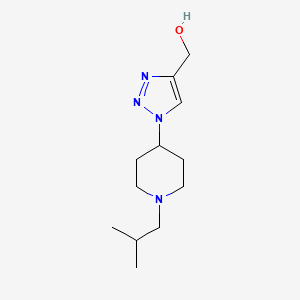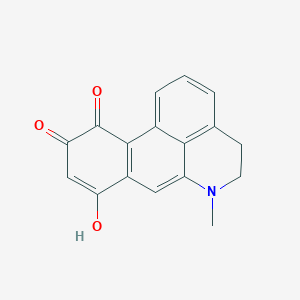
L-erythro-Methylphenidate Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-erythro-Methylphenidate Hydrochloride: is a central nervous system stimulant primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy. It is one of the enantiomers of methylphenidate, which is known for its efficacy in improving attention and reducing impulsivity and hyperactivity in individuals with ADHD .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of L-erythro-Methylphenidate Hydrochloride typically involves the esterification of ritalinic acid with methanol, followed by the resolution of the racemic mixture to obtain the desired enantiomer. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the selective formation of the L-erythro isomer .
Industrial Production Methods: : Industrial production methods for this compound involve large-scale esterification processes, followed by chromatographic techniques to separate the enantiomers. The use of high-performance liquid chromatography (HPLC) is common in ensuring the purity and enantiomeric excess of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: : L-erythro-Methylphenidate Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and alkyl halides are used under controlled conditions.
Major Products: : The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
L-erythro-Methylphenidate Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine pathways.
Medicine: Extensively researched for its therapeutic effects in treating ADHD and narcolepsy.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems
Wirkmechanismus
The mechanism of action of L-erythro-Methylphenidate Hydrochloride involves the inhibition of dopamine and norepinephrine reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and improved attention and focus in individuals with ADHD. The compound primarily targets the dopamine transporter (DAT) and norepinephrine transporter (NET) pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
d-threo-Methylphenidate: Another enantiomer of methylphenidate with higher potency in inhibiting dopamine reuptake.
Dexmethylphenidate: The dextrorotatory enantiomer of methylphenidate, known for its higher efficacy and lower required dosage.
Amphetamine: A stimulant with a similar mechanism of action but different pharmacokinetic properties
Uniqueness: : L-erythro-Methylphenidate Hydrochloride is unique in its specific enantiomeric form, which contributes to its distinct pharmacological profile. It is less potent than its d-threo counterpart but still effective in treating ADHD, making it a valuable option in certain therapeutic contexts .
Eigenschaften
CAS-Nummer |
29419-97-4 |
|---|---|
Molekularformel |
C14H20ClNO2 |
Molekulargewicht |
269.77 g/mol |
IUPAC-Name |
methyl (2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13+;/m0./s1 |
InChI-Schlüssel |
JUMYIBMBTDDLNG-JHEYCYPBSA-N |
Isomerische SMILES |
COC(=O)[C@@H]([C@@H]1CCCCN1)C2=CC=CC=C2.Cl |
Kanonische SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone](/img/structure/B13426496.png)

![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
